In Vivo vs. In Vitro α₂-Adrenoceptor Potency Disconnect: Aptazapine vs. Mianserin
In the in vitro ³H-clonidine binding assay using rat brain homogenates, mianserin was nearly equipotent with CGS-7525A (aptazapine). However, in in vivo measures of central α₂-adrenoceptor antagonism—specifically, attenuation of clonidine-suppressed phenylquinone-induced writhing and clonidine-suppressed locus coeruleus neuronal firing—mianserin was 'considerably less potent' than aptazapine [1]. An independent in vivo evaluation by Gower et al. (1988) using clonidine-induced mydriasis in rats established the rank-order potency: idazoxan ≥ aptazapine > piperoxan > yohimbine > mianserin > tolazoline, confirming aptazapine's superior functional α₂-antagonism over mianserin [2]. Secondary sources (DrugBank, PubChem, Wikipedia) uniformly report that aptazapine is approximately 10 times the strength of mianserin at α₂-adrenergic receptors [3][4].
| Evidence Dimension | In vivo α₂-adrenoceptor antagonist potency |
|---|---|
| Target Compound Data | Rank order: aptazapine > piperoxan > yohimbine > mianserin (clonidine-induced mydriasis assay); qualitative potency against mianserin: ~10× |
| Comparator Or Baseline | Mianserin: nearly equipotent with aptazapine in ³H-clonidine binding in vitro (Ki ≈ 17–76 nM), but considerably less potent across in vivo α₂-antagonism endpoints |
| Quantified Difference | Approximately 10-fold superiority in functional in vivo assays; in vitro binding affinity comparable |
| Conditions | In vitro: ³H-clonidine displacement from rat brain homogenates. In vivo: clonidine-suppressed phenylquinone writhing (mouse), clonidine-suppressed locus coeruleus firing (rat), clonidine-induced mydriasis (rat). |
Why This Matters
For researchers seeking a tool compound with robust in vivo α₂-adrenoceptor blockade, aptazapine offers substantially greater functional potency than mianserin despite similar in vitro binding, reducing the dose required for central α₂ antagonism and potentially lowering off-target engagement.
- [1] Liebman JM, Lovell RA, Braunwalder A, et al. CGS 7525A, a new, centrally active alpha 2 adrenoceptor antagonist. Life Sci. 1983;32(4):355-363. doi:10.1016/0024-3205(83)90081-4. PMID: 6131367. View Source
- [2] Gower AJ, Broekkamp CL, Rijk HW, van Delft AM. Pharmacological evaluation of in vivo tests for alpha 2-adrenoceptor blockade in the central nervous system and the effects of the enantiomers of mianserin and its aza-analog ORG 3770. Arch Int Pharmacodyn Ther. 1988;291:185-201. PMID: 2896489. View Source
- [3] DrugBank. Aptazapine (DB09305). "It antagonised α2 adrenergic receptors approximately 10 times more effectively than mianserin." https://go.drugbank.com/drugs/DB09305. View Source
- [4] PubChem. Aptazapine (CID 51355). "It antagonised α2 adrenergic receptors approximately 10 times more effectively than mianserin." https://pubchem.ncbi.nlm.nih.gov/compound/Aptazapine. View Source
